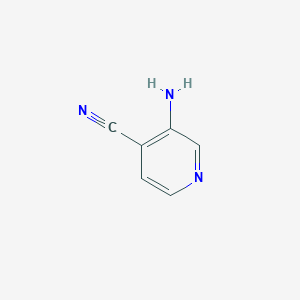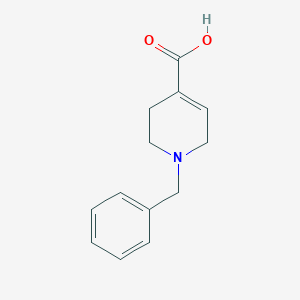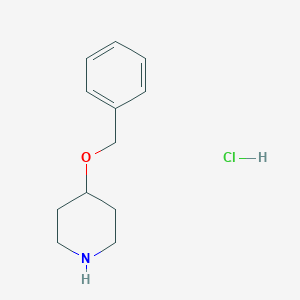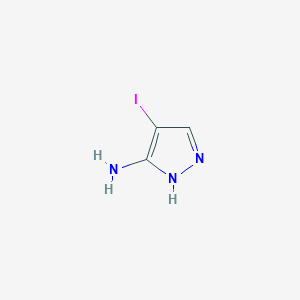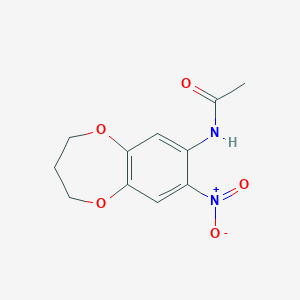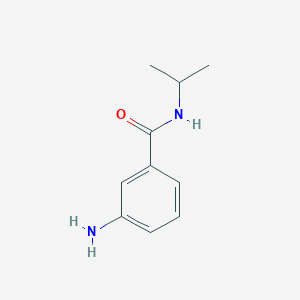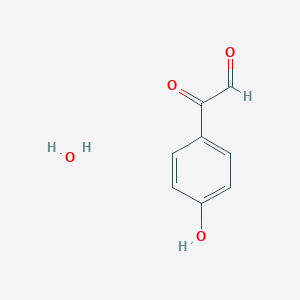
4-Hydroxyphenylglyoxal hydrate
Descripción general
Descripción
4-Hydroxyphenylglyoxal hydrate is a chemical compound with the molecular formula C8H8O4 and a molecular weight of 168.15 . It is a pale-yellow to yellow-brown solid . It is used as a building block in the synthesis of various pharmaceuticals.
Synthesis Analysis
The compound 4-hydroxyphenylglyoxal hydrate can be synthesized from 4-hydroxyphenylglyoxal hydrate, which reacts with N-methoxylamine hydrochloride in a one-step oximation reaction .Physical And Chemical Properties Analysis
4-Hydroxyphenylglyoxal hydrate is a pale-yellow to yellow-brown solid . It has a molecular weight of 168.15 . The compound has a melting point of 108-110°C, a predicted boiling point of 377.1±27.0 °C, and a predicted density of 1.464±0.06 g/cm3 . It is slightly soluble in DMSO and methanol .Aplicaciones Científicas De Investigación
Proteomics Research
4-Hydroxyphenylglyoxal hydrate: is utilized in proteomics, which is the large-scale study of proteins, especially their structures and functions . This compound is particularly useful for identifying and characterizing protein carbonylation, a specific type of protein modification that can indicate oxidative stress and related diseases.
Biochemical Applications
In biochemistry, 4-Hydroxyphenylglyoxal hydrate serves as a reagent for the modification of arginine residues in proteins and peptides . This modification is crucial for studying protein structure, function, and protein-protein interactions, which are essential for understanding cellular processes.
Medical Research
This compound has a role in medical research due to its reactivity with amino acids in biological samples. It’s used to study disease mechanisms, particularly those involving protein dysfunction or misfolding, which are common in neurodegenerative diseases .
Environmental Science
4-Hydroxyphenylglyoxal hydrate: can be used to study the atmospheric chemistry of glyoxal, which is a precursor of secondary organic aerosols. These aerosols have significant environmental and climatic impacts, and understanding their formation and evolution is critical for environmental science .
Analytical Chemistry
In analytical chemistry, 4-Hydroxyphenylglyoxal hydrate is employed as a standard or reference compound. Its well-characterized properties allow for the calibration of instruments and validation of analytical methods, ensuring accurate measurements in various research fields .
Industrial Applications
While primarily a research tool, 4-Hydroxyphenylglyoxal hydrate may also find applications in industrial settings, particularly in the development of specialty chemicals or materials where precise chemical modifications are required .
Pharmaceuticals
As a building block in pharmaceutical synthesis, 4-Hydroxyphenylglyoxal hydrate is involved in creating novel compounds with potential therapeutic effects. Its reactivity makes it a valuable starting material for synthesizing a wide range of pharmaceuticals .
Safety and Hazards
4-Hydroxyphenylglyoxal hydrate is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
2-(4-hydroxyphenyl)-2-oxoacetaldehyde;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3.H2O/c9-5-8(11)6-1-3-7(10)4-2-6;/h1-5,10H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKDQJGLFIXJKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80632843 | |
| Record name | (4-Hydroxyphenyl)(oxo)acetaldehyde--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80632843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxyphenylglyoxal hydrate | |
CAS RN |
197447-05-5 | |
| Record name | (4-Hydroxyphenyl)(oxo)acetaldehyde--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80632843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



